3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)pyridazin-4-one
Description
The compound 3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)pyridazin-4-one features a pyridazin-4-one core substituted at position 1 with a 3-methoxyphenyl group and at position 3 with a 1,2,4-oxadiazole ring bearing a 4-chloro-3-fluorophenyl substituent. This structure combines two heterocyclic systems (pyridazinone and oxadiazole), which are pharmacologically relevant due to their electron-rich nature and ability to engage in hydrogen bonding or π-π interactions . The chloro and fluoro substituents on the phenyl ring enhance lipophilicity and metabolic stability, while the methoxy group may influence electronic effects and solubility .
Properties
IUPAC Name |
3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN4O3/c1-27-13-4-2-3-12(10-13)25-8-7-16(26)17(23-25)19-22-18(24-28-19)11-5-6-14(20)15(21)9-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBARWZRDRWUSCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)pyridazin-4-one is a derivative of the oxadiazole class, which has garnered attention for its diverse biological activities, particularly in anticancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyridazinone core.
- An oxadiazole moiety known for its pharmacological significance.
- Substituents such as 4-chloro-3-fluorophenyl and 3-methoxyphenyl , which may influence its biological properties.
Biological Activity Overview
The biological activities of 1,2,4-oxadiazole derivatives have been widely studied, revealing their potential as anticancer agents. The specific compound exhibits several key actions:
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes that are essential for cancer cell survival and proliferation, leading to reduced tumor growth.
- Molecular Interactions : It is suggested that the structural characteristics allow for strong interactions with target proteins and nucleic acids, enhancing its efficacy .
Research Findings and Case Studies
Recent studies have provided insights into the efficacy of oxadiazole derivatives:
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
In a study evaluating various oxadiazole derivatives, compounds similar to the one discussed demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The IC50 values ranged from 0.12 to 2.78 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles and substituent patterns. Below is a comparative analysis with key derivatives from the literature:
Table 1: Structural and Functional Comparison
Key Findings:
Triazole derivatives () exhibit stronger hydrogen-bonding capacity due to the carboxylic acid group, which may improve solubility but reduce membrane permeability .
Substituent Effects :
- Chloro-Fluoro Phenyl Groups : Present in all compounds, these groups enhance metabolic stability and halogen bonding. However, the para-chloro and meta-fluoro arrangement in the target compound may optimize steric and electronic effects compared to meta-chloro/para-fluoro in .
- Methoxy vs. Carboxylic Acid : The 3-methoxyphenyl group in the target compound provides moderate electron-donating effects, contrasting with the polar carboxylic acid in , which may limit bioavailability .
Synthetic Accessibility :
- The target compound’s 1,2,4-oxadiazole ring is synthesized via cyclization reactions (similar to ), whereas triazole derivatives () require Huisgen cycloaddition or condensation, which may involve harsher conditions .
Preparation Methods
Amidoxime and Carboxylic Acid Derivatives Heterocyclization
The most widely utilized approach for 1,2,4-oxadiazole synthesis involves the reaction between amidoximes and carboxylic acid derivatives. This method, originally proposed by Tiemann and Krüger, provides versatile access to oxadiazoles with various substitution patterns.
Table 1 : Amidoxime-Based Methods for 1,2,4-Oxadiazole Synthesis
| Method | Reagents | Conditions | Advantages | Disadvantages | Yield Range |
|---|---|---|---|---|---|
| Classical approach | Amidoximes + acyl chlorides | Various | Simple procedure | Formation of multiple products | 40-75% |
| Catalyzed approach | Amidoximes + acyl chlorides | TBAF or pyridine catalyst | Improved efficacy | Sensitive to moisture | 55-85% |
| Ester method | Amidoximes + carboxylic acid esters | Reflux conditions | Mild reagents | Extended reaction times | 35-70% |
| Coupling reagent method | Amidoximes + carboxylic acids | EDC, DCC, CDI, TBTU or T3P | Room temperature conditions | Cost of coupling agents | 45-80% |
| Anhydride method | Amidoximes + carboxylic acid anhydrides | Moderate heating | Good for symmetric products | Limited substrate scope | 50-75% |
The reaction typically proceeds through initial O-acylation of the amidoxime hydroxyl group, followed by cyclodehydration to form the oxadiazole ring. For the target compound, this would involve reacting a 4-chloro-3-fluorobenzamidoxime with an appropriate pyridazinone carboxylic acid derivative.
1,3-Dipolar Cycloaddition Approaches
The 1,3-dipolar cycloaddition between nitrile oxides and nitriles represents an alternative route to 1,2,4-oxadiazoles. While theoretically elegant, this approach faces practical challenges due to the inherent non-reactivity of the nitrile triple bond and potential side reactions arising from nitrile oxide dimerization.
Recent advancements using platinum(IV) catalysis have improved the feasibility of this method:
Table 2 : 1,3-Dipolar Cycloaddition Method Parameters
One-Pot Synthetic Procedures for 1,2,4-Oxadiazoles
Recent advances in one-pot methodologies have significantly streamlined 1,2,4-oxadiazole synthesis. These approaches offer improved efficiency, reduced waste, and simplified purification protocols.
Baykov and colleagues developed a room-temperature one-pot synthesis utilizing amidoximes and carboxylic acid esters in a superbase medium (NaOH/DMSO). This method achieves yields ranging from 11-90% depending on substituents, with reaction times of 4-24 hours.
Zarei introduced another important one-pot procedure employing the Vilsmeier reagent for carboxylic acid activation:
Figure 1 : Vilsmeier Reagent-Mediated One-Pot Synthesis of 1,2,4-Oxadiazoles
- Carboxylic acid + Vilsmeier reagent → Activated intermediate
- Activated intermediate + Amidoxime → O-acylated amidoxime
- O-acylated amidoxime → 1,2,4-Oxadiazole (via cyclodehydration)
This method consistently delivers good to excellent yields (61-93%) with streamlined purification protocols, making it particularly attractive for preparing the oxadiazole portion of the target compound.
Synthesis of Pyridazin-4-one Systems
The pyridazin-4-one moiety represents the second key heterocyclic component of the target molecule. Several methodologies exist for constructing this ring system with appropriate substitution patterns.
Hydrazine-Based Cyclization Methods
The most common approach for pyridazin-4-one synthesis involves cyclization reactions with hydrazine derivatives. This methodology has been successfully employed for preparing various substituted pyridazinones.
Table 3 : Hydrazine-Based Pyridazin-4-one Synthesis Methods
For example, the synthesis of thiazolo[4,5-d]pyridazin-4(5H)-ones has been achieved via the reaction of methyl 5-benzoyl(α-furoyl or α-thienyl)-2-aminosubstituted-thiazol-4-carboxylates with hydrazine hydrate in ethanol under reflux conditions, yielding the desired products in 78-87% yield.
Alternative Pyridazinone Formation Methods
In addition to hydrazine-based approaches, several alternative methods for constructing the pyridazinone core have been reported:
- Cyclization of arylhydrazono derivatives - formed via reaction of alkenyl derivatives with aryldiazonium chlorides
- Direct oxidation of dihydropyridazinones
- Cycloaddition reactions involving diazadienes
For the target compound, the most promising approach would likely involve introducing the 3-methoxyphenyl substituent at the N-1 position either during ring formation or via subsequent N-arylation of a preformed pyridazinone.
Proposed Synthetic Routes for the Target Compound
Based on the established methods for synthesizing the key structural components, several potential synthetic routes can be proposed for preparing 3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)pyridazin-4-one.
Route A: Sequential Heterocycle Construction
This convergent approach involves the stepwise construction of both heterocyclic systems before linking them together:
Scheme 1 : Sequential Heterocycle Construction
- Preparation of 4-chloro-3-fluorobenzamidoxime from corresponding nitrile
- Separate synthesis of 1-(3-methoxyphenyl)pyridazin-4-one-3-carboxylic acid or derivative
- Coupling of the amidoxime with the carboxylic acid derivative to form the final compound
This approach offers flexibility in optimizing each component separately before the final coupling step.
Route B: Amidoxime-Carboxylic Acid Coupling
This route builds upon the well-established amidoxime-based 1,2,4-oxadiazole synthesis:
Table 4 : Reaction Conditions for Amidoxime-Carboxylic Acid Coupling Route
| Step | Reagents | Conditions | Expected Yield (%) | Purification Method |
|---|---|---|---|---|
| 1. Amidoxime preparation | 4-Chloro-3-fluorobenzonitrile, NH₂OH·HCl, Na₂CO₃ | Ethanol, reflux, 4-6h | 80-90 | Recrystallization |
| 2. Pyridazinone synthesis | β-Ketoester, 3-methoxyphenylhydrazine | Ethanol, reflux, 6-8h | 70-85 | Column chromatography |
| 3. Carboxylic acid formation | LDA, CO₂ or ethyl chloroformate, hydrolysis | THF, -78°C to rt | 65-75 | Acidification, filtration |
| 4. Coupling and cyclization | Amidoxime, pyridazinone-COOH, coupling agent | DMF/pyridine, 80-100°C | 60-75 | Recrystallization |
This method leverages the well-documented reactivity of amidoximes with carboxylic acid derivatives, offering a reliable path to the target compound.
Route C: One-Pot Vilsmeier-Mediated Synthesis
Drawing inspiration from Zarei's work, this approach utilizes the Vilsmeier reagent for activating the carboxylic acid functionality:
- Preparation of 1-(3-methoxyphenyl)pyridazin-4-one-3-carboxylic acid
- Activation with Vilsmeier reagent (DMF/POCl₃)
- One-pot reaction with 4-chloro-3-fluorobenzamidoxime
- Cyclodehydration to form the target compound
This method offers potential advantages in terms of efficiency and overall yield by minimizing isolation steps.
Route D: Modular Assembly via N-Arylation
This route involves the formation of the 1,2,4-oxadiazole-substituted pyridazinone core followed by N-arylation:
- Synthesis of 3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one
- N-arylation with 3-methoxyphenyl halide using copper or palladium catalysis
Table 5 : N-Arylation Conditions for Pyridazinones
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Cu(I)/L-proline | K₂CO₃ | DMSO | 80-100 | 12-24 | 60-80 |
| Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 100-120 | 8-16 | 70-85 |
| Cu(I)/1,10-phenanthroline | K₃PO₄ | DMF | 90-110 | 16-24 | 65-75 |
This method offers the advantage of introducing the N-aryl substituent in the final step, potentially simplifying purification.
Reaction Conditions and Optimization Parameters
Successful synthesis of the target compound requires careful optimization of reaction conditions for each synthetic step.
Key Parameters for 1,2,4-Oxadiazole Formation
The formation of the 1,2,4-oxadiazole ring from amidoxime and carboxylic acid derivatives is influenced by several factors:
Table 6 : Critical Parameters for 1,2,4-Oxadiazole Ring Formation
| Parameter | Optimal Range | Effect on Reaction | Monitoring Method |
|---|---|---|---|
| Temperature | 80-120°C | Affects cyclodehydration rate | TLC, HPLC |
| Reaction time | 4-24h | Influences conversion | TLC, HPLC |
| Solvent polarity | Medium to high | Affects reagent solubility | N/A |
| Base strength | Moderate to strong | Facilitates deprotonation | pH monitoring |
| Catalyst loading | 5-10 mol% | Influences reaction rate | N/A |
| Concentration | 0.1-0.5M | Affects reaction kinetics | N/A |
For amidoxime-based methods, the cyclodehydration step often requires elevated temperatures (80-120°C) to proceed efficiently. Microwave irradiation has been shown to significantly accelerate this step, reducing reaction times from hours to minutes.
Optimization of Pyridazinone Formation
The formation of substituted pyridazinones requires careful control of the following parameters:
- Hydrazine concentration and quality (freshness)
- Reaction temperature and time
- Solvent selection
- Acid or base catalysis
- Substrate concentration
Monitoring reaction progress by TLC or HPLC is essential to determine optimal reaction times and prevent decomposition of sensitive intermediates.
Purification and Characterization Protocols
The complex nature of the target compound necessitates careful purification and comprehensive characterization.
Purification Strategies
Table 7 : Purification Methods for the Target Compound
| Method | Solvent System | Advantages | Disadvantages | Typical Recovery (%) |
|---|---|---|---|---|
| Recrystallization | Ethanol/Water or DMF/Water | Simple, scalable | May require multiple cycles | 70-85 |
| Column chromatography | Ethyl acetate/Hexane (gradient) | High purity | Solvent intensive | 75-90 |
| Preparative HPLC | ACN/Water with 0.1% TFA | Highest purity | Expensive, low throughput | 85-95 |
| Trituration | Diethyl ether or hexane | Quick, convenient | Limited purification | 60-80 |
For laboratory-scale preparation, column chromatography using silica gel with ethyl acetate/hexane or dichloromethane/methanol gradient systems typically provides the most reliable purification.
Comprehensive Characterization
Complete characterization of the target compound should include:
NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR (for the fluorine-containing moiety)
- Expected key signals: Aromatic protons (6.5-8.5 ppm), methoxy group (~3.8 ppm)
- ¹⁹F signal for the fluorine atom on the chloro-fluorophenyl ring
Mass Spectrometry : HRMS for molecular formula confirmation
- Expected molecular weight: 412.07 g/mol (C₁₉H₁₂ClFN₄O₃)
IR Spectroscopy : Identification of key functional groups
- C=N stretching (1590-1650 cm⁻¹)
- C=O stretching (1670-1700 cm⁻¹)
- Ar-O-CH₃ stretching (1240-1270 cm⁻¹)
X-ray Crystallography : Definitive structural confirmation if suitable crystals can be obtained
Elemental Analysis : Confirmation of elemental composition within ±0.4% of theoretical values
Structure-Related Synthetic Considerations
The specific structural features of this compound present unique synthetic challenges and opportunities.
Halogen Substitution Effects
The 4-chloro-3-fluoro substitution pattern on the phenyl ring may influence the reactivity of intermediates in several ways:
- Electronic effects on nitrile/amidoxime reactivity
- Potential for halogen exchange under harsh conditions
- Possible directing effects in metal-catalyzed coupling reactions
Careful temperature control during synthesis is essential to prevent dehalogenation or halogen exchange reactions.
Regioselectivity Considerations
When forming the pyridazinone ring, ensuring correct regioselectivity is crucial. The position of the N-methoxyphenyl substituent must be carefully controlled through appropriate substrate design and reaction conditions.
Table 8 : Methods to Control Regioselectivity in Pyridazinone Formation
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
Answer:
The synthesis involves multi-step reactions, typically starting with cyclocondensation of precursors (e.g., nitrile derivatives and hydroxylamine for oxadiazole ring formation) followed by coupling with pyridazinone intermediates. Key optimization factors include:
- Temperature control : Elevated temperatures (80–120°C) are often required for cyclization but must be balanced to avoid decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while ethanol or THF may improve intermediate solubility .
- pH and catalysts : Acidic conditions (e.g., POCl₃) facilitate dehydrative cyclization, while base catalysts (e.g., K₂CO₃) aid in coupling reactions .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns and confirms ring formation (e.g., oxadiazole C=O at ~165 ppm) .
- X-ray crystallography : Single-crystal analysis (using SHELX software) resolves stereochemistry and validates bond lengths/angles, especially for oxadiazole-pyridazinone junctions .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and fragmentation patterns .
- HPLC : Monitors reaction progress and quantifies purity (>98% threshold for pharmacological studies) .
Advanced: How can researchers investigate structure-activity relationships (SAR) to identify critical pharmacophores?
Answer:
- Analog synthesis : Replace substituents (e.g., 4-chloro-3-fluorophenyl with bromophenyl or methyl groups) to assess impact on bioactivity .
- Computational docking : Use programs like AutoDock to predict binding affinities to target enzymes (e.g., kinase or protease active sites) .
- Bioisosteric replacement : Substitute oxadiazole with triazole or thiadiazole to evaluate metabolic stability .
- Free-Wilson analysis : Statistically correlate substituent changes with activity trends across analogs .
Advanced: What strategies resolve contradictions in biological activity data across assay systems?
Answer:
- Orthogonal assays : Validate cytotoxicity (e.g., MTT assay) with apoptosis markers (Annexin V) to confirm mechanistic consistency .
- Solubility adjustments : Use co-solvents (DMSO/PEG) to mitigate aggregation artifacts in cell-based vs. enzymatic assays .
- Metabolic profiling : Compare liver microsome stability (e.g., CYP450 inhibition) to explain discrepancies in in vitro vs. in vivo efficacy .
- Positive controls : Benchmark against known inhibitors (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
Basic: What in vitro assays are commonly used for initial biological screening?
Answer:
- Cytotoxicity : MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorometric assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) .
- Antimicrobial screening : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
- Receptor binding : Radioligand displacement assays (e.g., for GPCR targets) .
Advanced: How can computational modeling enhance experimental binding mode analysis?
Answer:
- Molecular docking : Predict ligand-receptor interactions using crystal structures (PDB entries) or homology models .
- Molecular Dynamics (MD) simulations : Simulate binding stability over 100+ ns trajectories to identify critical residue interactions (e.g., hydrogen bonds with oxadiazole) .
- QSAR modeling : Train models on analog datasets to predict activity cliffs and prioritize synthetic targets .
- Binding free energy calculations : Use MM-PBSA/GBSA to quantify contributions of substituents (e.g., 3-methoxyphenyl) to affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
